molecular formula C10H8N2O2 B12984385 Phenyl 2-cyanoaziridine-1-carboxylate

Phenyl 2-cyanoaziridine-1-carboxylate

Cat. No.: B12984385
M. Wt: 188.18 g/mol
InChI Key: CETKVTCUKOQKOP-UHFFFAOYSA-N
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Description

Phenylephrine hydrochloride (PE), chemically known as 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride, is a sympathomimetic agent primarily used as a decongestant in nasal sprays and oral medications. It functions by constricting blood vessels, reducing mucosal edema, and alleviating nasal congestion . PE is also employed as a vasopressor in clinical settings to manage hypotension, though this application is less common due to its potent blood pressure-elevating effects . Analytically, PE is quantified using spectrophotometric methods, such as coupling with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye with a maximum absorbance at 510 nm . This method demonstrates a molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ and adheres to Beer’s law within 0.4–10 ppm concentrations .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

phenyl 2-cyanoaziridine-1-carboxylate

InChI

InChI=1S/C10H8N2O2/c11-6-8-7-12(8)10(13)14-9-4-2-1-3-5-9/h1-5,8H,7H2

InChI Key

CETKVTCUKOQKOP-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)OC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Nitriles

One common approach is the intramolecular cyclization of β-amino nitriles to form the aziridine ring. This involves:

  • Starting from a β-amino nitrile precursor, which can be synthesized by Michael addition or nucleophilic substitution.
  • Treatment with a suitable base or dehydrating agent to induce ring closure forming the aziridine.

This method allows the cyano group to be introduced prior to ring closure, ensuring its position at the 2-position of the aziridine.

Cyanation of Aziridine Precursors

Another method involves cyanation of aziridine intermediates or their precursors:

  • Using cyanide sources such as potassium cyanide or sodium cyanide.
  • Catalysis by quaternary ammonium salts (e.g., tricaprylylmethylammonium chloride) to facilitate cyanide transfer.
  • Reactions are typically performed in aqueous media at moderate temperatures (20–40°C) to avoid harsh conditions and toxic byproducts.

This approach benefits from high yields and environmentally benign conditions, avoiding heavy metal cyanides and organic solvents.

Carbamate Formation on Aziridine Nitrogen

The phenyl carboxylate group is introduced by carbamoylation of the aziridine nitrogen:

  • Reaction of the aziridine with phenyl chloroformate or phenyl carbonate derivatives.
  • Conditions typically involve mild bases (e.g., triethylamine) in organic solvents such as dichloromethane or acetonitrile.
  • The reaction proceeds at room temperature or slightly elevated temperatures (15–50°C) to afford phenyl 2-cyanoaziridine-1-carboxylate.

This step is crucial for installing the phenyl carboxylate moiety with high selectivity and yield.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
β-Amino nitrile cyclization Base (e.g., NaH, K2CO3), solvent (THF, MeOH) 20–60 2–6 70–85 Ring closure under mild conditions
Cyanation KCN or NaCN, quaternary ammonium catalyst 20–40 4–6 85–90 Aqueous medium, avoids heavy metals
Carbamoylation Phenyl chloroformate, base (Et3N), solvent 15–50 1–4 80–90 Mild conditions, high selectivity
  • The use of quaternary ammonium salts as phase-transfer catalysts significantly improves cyanation efficiency, yielding high purity 2-cyanoaziridine intermediates without heavy metal contamination.
  • Hydrolysis and further functionalization of cyanopyridine derivatives under alkaline conditions have been reported, but for aziridine systems, direct cyanation and carbamoylation are preferred to maintain ring integrity.
  • Oxidative methods and alternative cyclization strategies have been explored for related heterocycles but are less common for this compound due to potential ring opening or side reactions.
  • Spectroscopic analyses (NMR, IR, MS) confirm the successful installation of the cyano and phenyl carboxylate groups, with characteristic signals for the aziridine ring protons and cyano carbon observed.

The preparation of this compound is efficiently achieved through a sequence of:

  • Cyclization of β-amino nitriles to form the aziridine ring.
  • Cyanation using potassium or sodium cyanide catalyzed by quaternary ammonium salts in aqueous media.
  • Carbamoylation of the aziridine nitrogen with phenyl chloroformate under mild conditions.

This methodology offers high yields, operational simplicity, and environmental advantages by avoiding heavy metals and harsh reagents. Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice further enhances the process efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-cyanoaziridine-1-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. The specific products depend on the nature of the nucleophile and the reaction conditions .

Mechanism of Action

The mechanism of action of phenyl 2-cyanoaziridine-1-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function . The molecular targets and pathways involved include thiol groups on proteins and enzymes, which can be selectively alkylated by the compound .

Comparison with Similar Compounds

Methodological Advantages Over Alternatives

The proposed spectrophotometric method for PE offers:

  • Simplicity: No need for derivatization or chromatographic separation, unlike HPLC or CE methods .
  • Cost-Effectiveness : Avoids expensive reagents (e.g., chemiluminescence detectors) used in flow injection analysis .

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